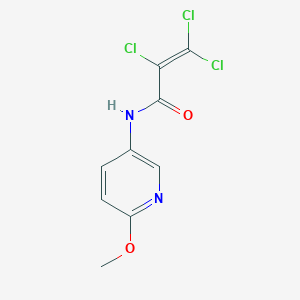
2,3,3-trichloro-N-(6-methoxy-3-pyridinyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trichloro-N-(6-methoxy-3-pyridinyl)acrylamide is a chemical compound with the molecular formula C9H7Cl3N2O2 . It has an average mass of 281.523 Da and a monoisotopic mass of 279.957306 Da .
Molecular Structure Analysis
The molecular structure of 2,3,3-trichloro-N-(6-methoxy-3-pyridinyl)acrylamide consists of a pyridine ring attached to an acrylamide group, which is further substituted with three chlorine atoms . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Facile Controlled Polymerization
Poly(N-isopropyl acrylamide) (PNIPAM) is a thermoresponsive polymer extensively studied for drug delivery systems. A study by Convertine et al. (2004) reports on the controlled room-temperature RAFT polymerization of N-isopropylacrylamide, using a trithiocarbonate RAFT chain transfer agent (CTA) and azo initiator. This method yields controlled/"living" polymerization characteristics and is significant for fabricating thermoresponsive polymers for biomedical applications (Convertine et al., 2004).
Biochemistry and Safety of Acrylamide
Friedman's review (2003) on the chemistry, biochemistry, and safety of acrylamide outlines its wide industrial usage for synthesizing polyacrylamide, which has numerous applications in soil conditioning, wastewater treatment, and more. This comprehensive review presents insights into acrylamide's environmental exposure, dietary presence, and implications on human health, emphasizing the need for a better understanding of its role in food and health (Friedman, 2003).
Controlled Polymerization of (Meth)Acrylamides
Teodorescu and Matyjaszewski (2000) achieved controlled polymerization of (meth)acrylamides using the ATRP method, demonstrating linear increases in molecular weights with conversion and low polydispersity. This process is crucial for creating polymers with precise molecular architectures, potentially useful in creating materials with specific mechanical, thermal, or chemical properties (Teodorescu & Matyjaszewski, 2000).
Molecular Imprinting for Specific Molecular Recognition
Yano et al. (1998) synthesized a polymerizable 2,6-bis(acrylamido)pyridine for molecular imprinting, aiming for specific molecular recognition by mimicking nucleotide base hydrogen bonds. This approach enables the creation of molecularly imprinted polymers (MIPs) with high specificity towards target molecules, useful in sensing, catalysis, and separation technologies (Yano et al., 1998).
Photoinitiation Systems for Polymerization
Zhang et al. (2014) explored the use of 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as a high-performance photoinitiator under LED exposure for the free radical photopolymerization of (meth)acrylates. This study demonstrates advancements in photopolymerization technologies, facilitating the development of materials with controlled polymerization processes using visible light (Zhang et al., 2014).
Propiedades
IUPAC Name |
2,3,3-trichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2O2/c1-16-6-3-2-5(4-13-6)14-9(15)7(10)8(11)12/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRYTWLDUDIQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-trichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

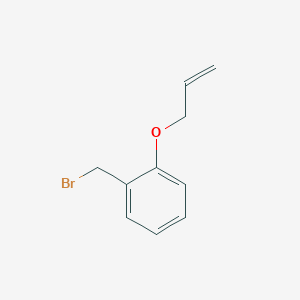
![6-chloro-N-[2-(3,5-dichlorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2846404.png)
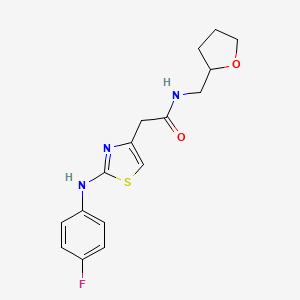
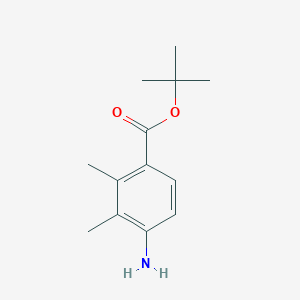
![N-cyclohexyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2846410.png)

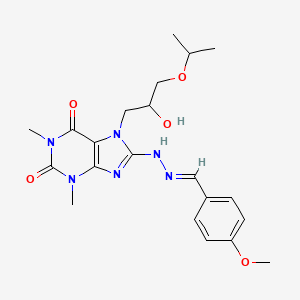
![1-[(1-Benzyltriazol-4-yl)methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2846416.png)



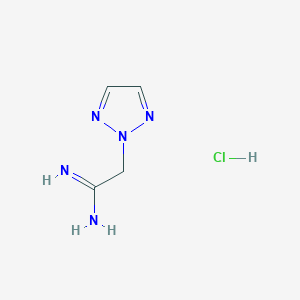
![6-Azaspiro[5.5]undecan-6-ium chloride](/img/structure/B2846421.png)
